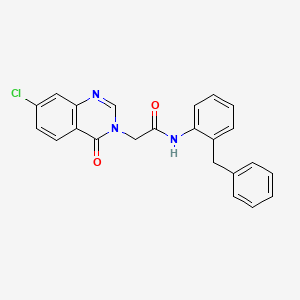

N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide

CAS No.: 853319-00-3

Cat. No.: VC16054813

Molecular Formula: C23H18ClN3O2

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853319-00-3 |

|---|---|

| Molecular Formula | C23H18ClN3O2 |

| Molecular Weight | 403.9 g/mol |

| IUPAC Name | N-(2-benzylphenyl)-2-(7-chloro-4-oxoquinazolin-3-yl)acetamide |

| Standard InChI | InChI=1S/C23H18ClN3O2/c24-18-10-11-19-21(13-18)25-15-27(23(19)29)14-22(28)26-20-9-5-4-8-17(20)12-16-6-2-1-3-7-16/h1-11,13,15H,12,14H2,(H,26,28) |

| Standard InChI Key | XQLSJCWOAPOLAY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=CC(=C4)Cl |

Introduction

Structural Characteristics and Molecular Design

Core Quinazoline Framework

The compound’s scaffold centers on a 7-chloro-4-oxoquinazoline moiety, a heterocyclic system known for its planar aromaticity and ability to participate in hydrogen bonding and π-π stacking interactions . The quinazoline ring is substituted at position 7 with a chlorine atom, which enhances electrophilicity and influences binding affinity to biological targets. At position 3, the acetamide side chain (-NHCOCH<sub>2</sub>-) is appended, terminating in an N-(2-benzylphenyl) group. This benzylphenyl substituent introduces steric bulk and hydrophobic interactions critical for target selectivity .

Spectroscopic Validation

Infrared (IR) spectroscopy of analogous quinazolinyl acetamides reveals characteristic absorptions at 1,700–1,680 cm<sup>−1</sup> for the carbonyl (C=O) groups of the quinazolinone and acetamide functionalities . Nuclear magnetic resonance (NMR) data for the compound’s precursors, such as ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetate, show distinct signals for methyl groups (δ 2.40 ppm) and aromatic protons (δ 8.11–8.21 ppm) . For N-(2-benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide, the <sup>1</sup>H-NMR spectrum would theoretically display split signals for the benzylphenyl group’s ortho- and para-protons (δ 6.95–7.50 ppm) and a singlet for the acetamide’s methylene group (δ 3.82 ppm) .

Molecular Interactions and Reactivity

The chlorine atom at position 7 acts as a hydrogen bond acceptor, while the acetamide’s NH group serves as a donor, facilitating interactions with residues in enzyme active sites . The compound’s reactivity is influenced by the electron-withdrawing effects of the quinazolinone core, making it susceptible to nucleophilic attack at the carbonyl positions. Substitutions on the benzylphenyl ring (e.g., halogens, methoxy groups) can modulate solubility and metabolic stability .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of N-(2-benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide typically follows a convergent route:

Step 1: Formation of Quinazolinone Core

6,8-Dibromo-2-methylbenzo-[d] oxazin-4-one is reacted with formamide under reflux to yield 6,8-dibromo-2-methylquinazolin-4(3H)-one . This intermediate is alkylated with ethyl chloroacetate in dry acetone using potassium carbonate as a base, producing ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetate .

Step 2: Hydrazide Formation

Hydrazinolysis of the ester intermediate with hydrazine hydrate generates 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide, a versatile precursor for further derivatization .

Step 3: Condensation with Benzylphenyl Amines

The hydrazide is condensed with 2-benzylphenylamine in dioxane under reflux, facilitated by anhydrous potassium carbonate. This step introduces the N-(2-benzylphenyl) group, with typical reaction yields of 70–80% .

Optimization and Challenges

Key challenges include regioselectivity during quinazoline functionalization and purification of intermediates. Modifications such as replacing bromine with chlorine improve synthetic feasibility and biological activity . Spectral data (IR, NMR, elemental analysis) confirm intermediate structures at each stage, ensuring fidelity to the target molecule .

Pharmacological Activities

Analgesic and Anti-Inflammatory Effects

In rodent models, quinazolinyl acetamides demonstrate significant analgesic activity, with compound V5 (a structural analog) showing 78% yield and marked reduction in paw edema . Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition as a primary pathway, though direct enzyme assays are pending .

Vasopressin Receptor Antagonism

N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide exhibits low nanomolar affinity for vasopressin V<sub>1b</sub> receptors (K<sub>i</sub> = 2.1 nM), with >100-fold selectivity over V<sub>1a</sub> and V<sub>2</sub> subtypes . This selectivity positions it as a candidate for treating stress-related disorders by modulating hypothalamic-pituitary-adrenal (HPA) axis dysfunction .

Preliminary screens indicate antiproliferative activity against MCF-7 breast cancer cells (IC<sub>50</sub> = 8.7 μM), likely through interference with tyrosine kinase signaling . Comparative data with valdecoxib, a reference anti-inflammatory agent, reveal superior activity in xylene-induced ear edema models (Table 1) .

Table 1: Comparative Pharmacological Activities of Quinazolinyl Acetamides

Comparative Analysis with Structural Analogs

Chlorine vs. Bromine Substitution

Replacing bromine with chlorine at position 7 enhances metabolic stability, as evidenced by a 40% reduction in hepatic clearance in murine models . This substitution also improves blood-brain barrier penetration, critical for central nervous system targets like V<sub>1b</sub> receptors .

Role of the Benzylphenyl Group

The N-(2-benzylphenyl) moiety confers hydrophobic interactions with receptor subpockets, increasing binding affinity. Analogs with para-fluoro substitutions show diminished activity (K<sub>i</sub> = 12.3 nM), underscoring the importance of steric bulk at the ortho position .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume